molecular formula C8H9ClN2O3S B2617961 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride CAS No. 2095409-15-5

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride

Cat. No. B2617961
CAS RN: 2095409-15-5
M. Wt: 248.68
InChI Key: BMBLRLKXXYBNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by the name of Riluzole hydrochloride and is used as a research tool in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride is not fully understood. It is known to modulate glutamate release by inhibiting the presynaptic release of glutamate. This leads to a decrease in excitotoxicity and neurodegeneration. Riluzole hydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated sodium channels, which may contribute to its neuroprotective effects. Riluzole hydrochloride has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may promote neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride in lab experiments is its well-established neuroprotective effects. This makes it a valuable tool for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using Riluzole hydrochloride is its potential toxicity. It has been shown to have hepatotoxic effects in some animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride in scientific research. One potential direction is the development of new derivatives of Riluzole hydrochloride with improved pharmacokinetic properties and reduced toxicity. Another direction is the use of this compound in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Additionally, the use of Riluzole hydrochloride in other fields, such as oncology and immunology, is also an area of potential future research.

Synthesis Methods

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride is synthesized by reacting 3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione with ammonia gas in the presence of a palladium catalyst. This reaction leads to the formation of 7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Scientific Research Applications

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride has been extensively used as a research tool in the field of neuroscience. It is known to modulate glutamate release and has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration. Riluzole hydrochloride has been used to study the mechanisms of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

properties

IUPAC Name

7-amino-1,1-dioxo-4H-1λ6,4-benzothiazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S.ClH/c9-5-1-2-6-7(3-5)14(12,13)4-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBLRLKXXYBNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1(=O)=O)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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